4-methoxyphenyl 4-methyl-3-nitrobenzoate
Description
4-Methoxyphenyl 4-methyl-3-nitrobenzoate is an aromatic ester featuring a benzoate core substituted with a methyl group at position 4 and a nitro group at position 3. The ester moiety is derived from 4-methoxyphenol, introducing an electron-donating methoxy group. For instance, 4-methoxyphenyl-containing compounds are noted for roles in HIV-1 RT inhibition () and anti-inflammatory activity (). The nitro group enhances electrophilicity, making it a candidate for synthetic intermediates or bioactive molecules .
Properties
IUPAC Name |
(4-methoxyphenyl) 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-10-3-4-11(9-14(10)16(18)19)15(17)21-13-7-5-12(20-2)6-8-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSDBPYQMYGSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl 4-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 4-methoxyacetophenone to form 4-methoxy-3-nitroacetophenone, followed by esterification with 4-methylbenzoic acid. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-methoxyphenyl 4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other strong bases are employed.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-methoxyphenyl 4-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 4-methyl-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations:
- Substituent Effects : The methoxy group in 4-methoxyphenyl esters enhances electron density, improving solubility and enabling π-π interactions in biological targets . In contrast, nitro groups (e.g., in 4-nitrophenyl esters) reduce solubility but increase stability and electrophilicity .
- Optical Properties: Methoxy-substituted derivatives (e.g., in ) exhibit red-shifted absorption maxima compared to non-substituted analogs, suggesting utility in optoelectronic materials .
Challenges:
- Steric hindrance from the 4-methyl and 3-nitro groups may reduce reaction efficiency compared to less-substituted analogs.
Pharmaceutical Relevance
- Anti-Inflammatory Potential: Chalcone derivatives with 4-methoxyphenyl groups () show dose-dependent antioxidant effects in PC12 cells, suggesting the target compound may mitigate oxidative stress .
- Antiviral Activity : Thiazole-based analogs () demonstrate that 4-methoxyphenyl groups enhance dual inhibition of HIV-1 RT, highlighting a possible therapeutic niche .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
